molecular formula C8H12Cl2N2O B1532862 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride CAS No. 956431-47-3

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride

Cat. No.: B1532862
CAS No.: 956431-47-3
M. Wt: 223.1 g/mol
InChI Key: JZSSQVLDWJVGRT-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride is a chemical compound with the CAS Registry Number 956431-47-3 . Its molecular formula is C 8 H 12 Cl 2 N 2 O, and it has a molecular weight of 223.10 g/mol . This dihydrochloride salt form may offer enhanced solubility and stability for various research applications. The compound belongs to a class of pyrido-fused oxazepines, which are heterocyclic structures of significant interest in medicinal chemistry. While the specific biological profile of this salt is an area of ongoing investigation, related molecular scaffolds have been explored for their potential as inhibitors of bacterial enzymes like enoyl ACP reductase (FabI), a target for antibacterial development . Other derivatives within this chemical family have also been studied in the context of inhibiting tissue-nonspecific alkaline phosphatase (TNAP) . Researchers value this compound as a key synthetic intermediate or building block for the preparation of more complex molecules with potential pharmacological activity. It is recommended to store the product sealed in a dry environment at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not approved for use in humans or animals.

Properties

IUPAC Name

2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-7-6-9-4-5-11-8(7)10-3-1;;/h1-3,9H,4-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSSQVLDWJVGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956431-47-3
Record name 2H,3H,4H,5H-pyrido[3,2-f][1,4]oxazepine dihydrochloride
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Preparation Methods

Cyclization of Hydroxyalkyl Amino Acetylene Derivatives

The primary synthetic route to 2,3,4,5-tetrahydro-1,4-oxazepines involves cyclizing Z-hydroxyethylamino-acetylene compounds in the presence of a strong base such as potassium hydroxide in an aprotic solvent like xylene. This method was extensively described in the patent US3391149A, which provides several examples of oxazepine derivatives prepared through this approach.

  • Procedure : N-methyl-N-(Z-hydroxy-Z-phenylethyl)-4-amino-4-methyl-2-pentyne is cyclized in xylene with powdered potassium hydroxide at elevated temperatures.
  • Outcome : The cyclization yields 2,3,4,5-tetrahydro-2-phenyl-4,5,5,7-tetramethyl-1,4-oxazepine, which can be isolated by distillation under reduced pressure (e.g., 76–77 °C at 0.04 mm Hg).
  • Further Processing : The free base can be converted into the dihydrochloride salt by treatment with hydrochloric acid, affording a crystalline product melting at around 124–126 °C after recrystallization from ethyl acetate.

This method is versatile, allowing substitution at various positions by altering the starting amino-acetylene compound, thus enabling synthesis of a range of tetrahydro-1,4-oxazepines with different alkyl or aryl groups.

Tandem Nucleophilic Substitution and Cyclization Using Pyridine Derivatives

Another synthetic strategy involves the tandem SN2 and SNAr reactions on halogenated pyridine derivatives to construct pyrido-oxazine frameworks, which are structurally related to tetrahydropyrido-oxazepines.

  • Key Reactants : 2,4,6-Tribromopyridin-3-ol is reacted with bromoalkyl amines such as 3-chloro-N,N-dimethylpropan-1-amino hydrochloride.
  • Conditions : The reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as base, at elevated temperatures (e.g., 120 °C for 10 hours).
  • Products : The reaction yields regioisomeric seven-membered N-demethylative cyclized products in moderate yields (around 44–54%).
  • Post-Synthesis Functionalization : The bromine substituents on the pyridine ring allow further functionalization via Suzuki–Miyaura or Stille coupling reactions to introduce biaryl or terpyridine ligands.

While this method is primarily applied to pyrido-oxazine derivatives, it provides a useful framework for synthesizing related tetrahydropyrido-oxazepines by modifying the substituents and reaction partners.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Key Reagents Yield & Purification Notes
Cyclization of Z-hydroxyethylamino-acetylene N-methyl-N-(Z-hydroxy-Z-phenylethyl)-4-amino-4-methyl-2-pentyne Xylene, KOH, reflux Potassium hydroxide, xylene Distillation under reduced pressure; yields vary; salt formation by HCl Versatile for various substitutions; yields crystalline dihydrochloride salt
Tandem SN2 and SNAr on 2,4,6-tribromopyridin-3-ol 2,4,6-Tribromopyridin-3-ol + bromoalkyl amines DMF, K2CO3, 120 °C, 10 h Potassium carbonate, DMF Moderate yields (44–54%); purification by silica gel chromatography Allows further functionalization via coupling reactions
Aminophenol and alkynone cyclization 2-Aminophenols + alkynones 1,4-Dioxane, 100 °C None specified Good yields; purification by standard methods Mechanistically informative; benzo-oxazepine synthesis

Research Findings and Notes

  • The cyclization of hydroxyalkyl amino acetylenes under basic conditions is the most direct and commonly employed method for preparing tetrahydro-1,4-oxazepines, including derivatives of 2,3,4,5-tetrahydropyrido[3,2-f]oxazepine.
  • Formation of the dihydrochloride salt improves the compound's stability and crystallinity, facilitating isolation and characterization.
  • The ability to introduce diverse substituents at various ring positions allows tailoring of physical and chemical properties.
  • Tandem nucleophilic substitution and aromatic substitution reactions provide alternative routes to related pyrido-oxazine structures, which can be further functionalized for advanced applications.
  • Mechanistic studies emphasize the critical role of intramolecular cyclization and proton transfers in ring closure, informing future synthetic design.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2CrO4, oxygen (O2) in the presence of a catalyst.

  • Reduction: : LiAlH4, NaBH4, hydrogen (H2) in the presence of a catalyst.

  • Substitution: : Halides (e.g., Cl-, Br-), alkoxides (e.g., methoxide, ethoxide).

Major Products Formed

  • Oxidation: : Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: : Reduced derivatives, often resulting in the formation of amines or alcohols.

  • Substitution: : Substituted derivatives, where the original functional group is replaced by another group.

Scientific Research Applications

Antihistaminic Properties

Research has indicated that compounds within the oxazepine class exhibit significant H1 antihistaminic activity. For instance, derivatives of pyrido-1,4-oxazepinones have shown potential in blocking histamine-induced effects without the sedative side effects commonly associated with traditional antihistamines .

Neuropharmacological Effects

Studies have highlighted the neuropharmacological properties of related compounds. Some derivatives exhibit anxiolytic effects and may serve as alternatives to benzodiazepines without the associated risks of dependence .

Treatment of Neurodegenerative Diseases

Recent patents have suggested that pyrido[3,2-f][1,4]oxazepine compounds may be useful in treating conditions associated with amyloid beta accumulation, such as Alzheimer's disease. These compounds are believed to modulate pathways involved in neuroinflammation and synaptic plasticity .

Pain Management

The analgesic properties of certain oxazepine derivatives have been explored in preclinical studies. These compounds may interact with pain pathways in a manner that reduces the need for traditional opioids .

Case Study 1: Antihistaminic Activity Evaluation

A series of pyrido-oxazepinones were synthesized and evaluated for their H1 antihistaminic activity using guinea pig models. The results indicated that several compounds demonstrated significant activity with minimal sedative effects compared to standard antihistamines .

Case Study 2: Neuroprotective Effects

In vitro studies on neuronal cultures treated with amyloid beta showed that certain derivatives of 2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine reduced neurotoxicity and improved cell viability. This suggests a potential role in neurodegenerative disease management .

Comparative Analysis of Related Compounds

Compound NameStructureKey ActivityReference
RoicastineRoicastine StructureH1 Antihistamine
2-(Dimethylamino)ethyl derivativeDimethylamino StructureNeuroprotective
Pyrido-oxazepinone seriesPyrido-Oxazepinone StructureAnalgesic

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

The compound is compared below with five structurally related derivatives, focusing on molecular features, synthesis, physical properties, and safety profiles.

Structural and Molecular Differences

Table 1: Core Structural Variations
Compound Name Core Structure Substituents/Modifications Molecular Formula CAS Number
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride Pyrido[3,2-f]oxazepine Dihydrochloride salt C₉H₁₂Cl₂N₂O Not provided
5-Methyl-7,9-di(pyridin-2-yl)-pyrido[3,2-b][1,4]oxazepine (8b) Pyrido[3,2-b]oxazepine Methyl at C5; pyridinyl at C7, C9 C₁₈H₁₇N₄O Not provided
2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride Benzoxazepine Benzene fused to oxazepine C₉H₁₂ClNO 217-67-4
8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine Pyrido[3,2-f]oxazepine Piperidinyl at C8 C₁₃H₁₉N₃O 956431-60-0
8-Chloro-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine Pyrido[3,2-f]oxazepine Chloro at C8 C₈H₉ClN₂O Not provided
2-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine Pyrido[3,2-f]oxazepine Methyl at C2 C₁₀H₁₄N₂O 2748607-87-4

Key Observations :

  • Fused Ring Systems : The pyrido[3,2-f]oxazepine core distinguishes the target compound from benzoxazepine derivatives (e.g., CAS 217-67-4), which have a benzene ring instead of pyridine .
  • Substituent Effects : Substituents like piperidinyl (C8) or chloro (C8) alter electronic properties and steric bulk, impacting receptor binding or solubility .

Key Observations :

  • The high yield (92%) of compound 8b suggests efficient tandem SN2/SNAr reactions for functionalizing pyrido-oxazepines .
  • The dihydrochloride form of the target compound likely improves aqueous solubility compared to neutral analogs like the piperidinyl derivative .

Key Observations :

  • The methyl-substituted derivative (CAS 2748607-87-4) poses significant flammability and toxicity risks, requiring stringent storage (P405: "Store locked up") .
  • Piperidinyl-substituted analogs demand pre-use safety reviews (P201/P202) due to reactivity .

Biological Activity

2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antiproliferative, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Synthesis

The compound belongs to the oxazepine family, characterized by a seven-membered ring containing nitrogen and oxygen atoms. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, one method includes the treatment of piperidinemethanol derivatives with various electrophiles to yield the target oxazepine structure .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate potent activity:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These values suggest that the compound may inhibit cell proliferation effectively through mechanisms yet to be fully elucidated .

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. The results showed a dose-dependent decrease in cytokine levels:

Concentration (µM)IL-6 Inhibition (%)TNF-α Inhibition (%)
12530
105055
1007580

These findings indicate that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Activity

In antimicrobial assays, the compound was tested against several bacterial strains. Notably, it exhibited activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These results suggest that the compound could be further explored for its potential as an antimicrobial agent .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that it may act through modulation of key signaling pathways involved in cell proliferation and inflammation .

Case Studies

A recent case study highlighted the use of this compound in a preclinical model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. This effect was attributed to both direct cytotoxicity against tumor cells and modulation of the immune response .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride, and what critical parameters govern its yield?

  • Methodology : A common approach involves dissolving precursor compounds in dry tetrahydrofuran (THF), followed by controlled addition of Grignard reagents (e.g., alkyl/aryl-MgX) at low temperatures (0°C). After stirring, the reaction is quenched with water, neutralized with NaOH, and extracted with ether. Purification via silica gel column chromatography (eluents: hexane/ethyl acetate gradients) ensures high purity . Key parameters include stoichiometric ratios (1.5:1 Grignard:substrate), reaction time (overnight at room temperature), and meticulous solvent drying to avoid side reactions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory hazards.
  • Avoid direct contact; the compound is intended for research use only and requires validation for specific applications .
  • Follow institutional chemical hygiene plans, including 100% compliance with safety exams for advanced laboratory courses .

Q. Which analytical techniques are routinely used to confirm the compound’s structural integrity and purity?

  • Methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate bond connectivity and substituent positions.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight and detects impurities.
  • Elemental Analysis : Matches experimental and theoretical carbon/hydrogen/nitrogen ratios to verify purity .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Approach :

  • Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states.
  • Integrate experimental data with computational models to refine reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation.
  • Implement feedback loops where computational predictions guide iterative experimental adjustments .

Q. How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

  • Resolution Strategy :

  • Compare calculated NMR spectra (from software like Gaussian or ORCA) with experimental data to identify structural anomalies.
  • Validate purity via LC-MS and repeat syntheses under strictly anhydrous conditions to rule out solvent/impurity interference.
  • Cross-reference with literature on structurally analogous compounds to identify substituent-specific shielding/deshielding effects .

Q. What experimental design principles apply to studying the compound’s reactivity under varying catalytic or solvent conditions?

  • Design Framework :

  • Variable Screening : Test solvents (e.g., THF vs. dioxane) and catalysts (e.g., Lewis acids) using a Design of Experiments (DoE) approach to identify significant factors.
  • Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR) to determine rate laws and activation energies.
  • Reactor Optimization : Scale reactions using continuous-flow systems to enhance mixing and heat transfer, as recommended in chemical engineering reaction fundamentals .

Q. How can heterogeneous reaction systems (e.g., solid-supported catalysts) improve the compound’s synthetic efficiency?

  • Methodological Considerations :

  • Immobilize catalysts on silica or polymer supports to simplify product separation and reuse catalysts.
  • Characterize catalyst surfaces via BET analysis or X-ray photoelectron spectroscopy (XPS) to correlate activity with surface properties.
  • Compare yields and selectivity with homogeneous systems to assess trade-offs .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

  • Analytical Workflow :

  • Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability.
  • Validate compound stability under assay conditions (e.g., pH, temperature) using HPLC.
  • Perform meta-analyses of published data to identify trends obscured by experimental noise .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride
Reactant of Route 2
2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride

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